molecular formula C10H11N3O2 B1493039 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092712-79-1

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1493039
CAS No.: 2092712-79-1
M. Wt: 205.21 g/mol
InChI Key: CRSWWIOLPBMZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS: 77737-85-0) is a bicyclic heterocyclic compound featuring a fused imidazole-pyrazole core substituted with a cyclobutyl group at position 6 and a carboxylic acid moiety at position 5. This structure places it within a broader class of imidazo[1,2-b]pyrazole derivatives, which are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The cyclobutyl substituent confers unique steric and electronic characteristics, distinguishing it from other analogues with aryl or alkyl substituents.

Properties

IUPAC Name

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(15)7-8(6-2-1-3-6)12-13-5-4-11-9(7)13/h4-6,12H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWWIOLPBMZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C3=NC=CN3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

  • The imidazo[1,2-b]pyrazole core is typically constructed by cyclocondensation of 5-amino-1H-pyrazoles with α-haloketones. This reaction forms the fused bicyclic heterocycle that serves as the scaffold for further functionalization.

Selective Functionalization via Br/Mg-Exchange and Magnesiation

  • A key step in the synthesis involves regioselective Br/Mg-exchange reactions on halogenated imidazo[1,2-b]pyrazoles, followed by magnesiation or zincation using TMP-bases (2,2,6,6-tetramethylpiperidyl bases). These organometallic intermediates are highly reactive and allow for selective trapping with electrophiles.

  • This approach enables the introduction of the cyclobutyl group by reaction with cyclobutyl electrophiles, such as bromocyclobutane derivatives, under controlled conditions.

  • The carboxylic acid functionality is introduced either by direct oxidation of suitable precursors or by trapping organometallic intermediates with electrophiles that contain protected or masked carboxyl groups, later deprotected to yield the acid.

Aza-Michael Addition Using Bromocyclobutanes

  • Another method involves the aza-Michael addition of bromocyclobutane derivatives to N-heterocyclic nucleophiles, including imidazoles and pyrazoles, under basic conditions (e.g., DBU in MeCN at 80 °C). This method yields cyclobutyl-substituted imidazo derivatives with good to excellent yields and high diastereoselectivity.

  • Optimization studies showed that increasing equivalents of bromocyclobutane and base improved yields, with typical isolated yields ranging from 45% to 99% depending on substrate and conditions.

  • The reaction is sensitive to temperature and concentration, with optimal results around 80 °C and moderate dilution (0.1 M concentration).

Reaction Conditions and Optimization

Parameter Optimal Condition Effect on Yield and Selectivity
Base DBU (3.0 equivalents) Essential for aza-Michael addition; increased base beyond 3 equiv. showed no yield improvement
Solvent Acetonitrile (MeCN), sometimes DMF MeCN preferred; DMF used for some substrates
Temperature 80 °C Slight increase (+5 °C) reduces yield slightly; decrease (-5 °C) drastically lowers yield
Concentration 0.1 M Dilution decreases yield; concentration increase slightly lowers yield
Equivalents of Bromocyclobutane 3.0 equivalents Increasing equivalents improves yield significantly

Mechanistic Insights and Regioselectivity

  • The Br/Mg-exchange and subsequent magnesiation reactions proceed regioselectively due to the directing effects of the nitrogen atoms in the imidazo[1,2-b]pyrazole ring and the steric environment.

  • TMP-bases are sterically hindered, favoring selective metalation at specific positions, which allows precise control over substitution patterns.

  • The aza-Michael addition proceeds predominantly via nucleophilic attack of the nitrogen on the bromocyclobutane electrophile, favoring the trans-diastereomer exclusively under optimized conditions.

Summary of Key Research Findings

Method Key Features Yield Range (%) Selectivity / Notes Reference
Cyclocondensation Formation of imidazo[1,2-b]pyrazole Not specified Initial scaffold formation
Br/Mg-Exchange & Magnesiation Regioselective metalation, electrophile trapping Moderate to high Enables introduction of cyclobutyl and carboxyl groups
Aza-Michael Addition Reaction of bromocyclobutane with N-heterocycles 45–99 High diastereoselectivity (trans isomer)

Industrial Considerations and Scale-Up

  • Industrial synthesis would likely adopt the Br/Mg-exchange and magnesiation strategy due to its regioselectivity and adaptability to continuous flow chemistry, allowing for enhanced control and scalability.

  • The aza-Michael addition method has demonstrated scalability, with gram-scale reactions yielding over 90% product, indicating potential for industrial application.

  • Optimization of reaction parameters such as temperature, concentration, and reagent equivalents is critical to maximize yield and purity during scale-up.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at position 6 significantly influences solubility, lipophilicity, and molecular interactions. Key analogues and their properties are compared below:

Table 1: Substituent Impact on Physicochemical Properties
Compound Name Substituent (Position 6) Molecular Formula Key Properties Reference
6-Cyclobutyl derivative Cyclobutyl C₁₀H₁₀N₄O₂ Moderate lipophilicity (predicted LogP ~1.5); potential for π-π interactions
2-(4-Fluorophenyl) derivative (8a) 4-Fluorophenyl C₁₂H₁₀FN₃O₂ Higher lipophilicity (LogP ~2.1); IR carboxyl peak at 1649 cm⁻¹
1-Ethyl-6-methyl derivative Ethyl + Methyl C₉H₁₁N₃O₂ Enhanced solubility due to ethyl group; molecular weight 193.2 g/mol
1-Methyl derivative Methyl C₇H₇N₃O₂ Lower molecular weight (165.15 g/mol); carboxyl group for hydrogen bonding

Key Observations :

  • The cyclobutyl group in the target compound balances lipophilicity better than aromatic substituents like 4-fluorophenyl, which may improve membrane permeability while retaining solubility .
  • Alkyl substituents (e.g., ethyl or methyl) enhance solubility but reduce steric bulk compared to cyclobutyl .

Key Observations :

  • The cyclobutyl derivative’s activity remains underexplored but is hypothesized to target kinases or inflammatory mediators due to structural similarities to active analogues .
  • Hydrazide derivatives (e.g., 4I) demonstrate superior efficacy in drug-resistant melanoma models, suggesting that functional group modifications (e.g., hydrazide vs.

Key Observations :

  • The cyclobutyl derivative’s synthesis is less efficient than alkyl-substituted analogues, likely due to steric challenges during cyclization .
  • Carboxylic acid derivatives generally require careful pH control during purification to avoid decomposition .

Biological Activity

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by a fused bicyclic structure that includes a cyclobutyl group and an imidazo[1,2-b]pyrazole core, which contributes to its distinct chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. Common methods include:

  • Cyclization of Precursors : Starting with the formation of an imidazo[1,2-b]pyrazole intermediate.
  • Alkylation Reactions : Introduction of the cyclobutyl and ethyl groups.
  • Carboxylation : Final step to introduce the carboxylic acid functionality.

These synthetic routes are optimized for high yield and purity, often utilizing catalysts and purification techniques such as recrystallization or chromatography .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of inflammation and cancer research. Key findings include:

Anti-inflammatory Activity

Studies have shown that derivatives of imidazo[1,2-b]pyrazoles can inhibit various inflammatory pathways. For instance, compounds similar to this compound have demonstrated the ability to inhibit neutrophil chemotaxis and reduce reactive oxygen species (ROS) production. The mechanism often involves interference with signaling pathways like ERK1/2, AKT, and p38MAPK .

Anticancer Properties

The compound's potential as an anticancer agent is underscored by its ability to modulate cell proliferation and induce apoptosis in cancer cell lines. Research has identified specific molecular targets within cancer pathways that are influenced by the compound, suggesting its utility in therapeutic applications against various cancers .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Inhibition of Platelet Aggregation :
    • Compounds derived from the imidazo[1,2-b]pyrazole scaffold showed IC50 values under 100 μM for inhibiting human platelet aggregation. This suggests potential applications in managing thrombotic disorders .
  • Modulation of Cytokine Release :
    • In vitro assays demonstrated that certain analogs could significantly inhibit IL-17 and TNFα production, with IC50 values ranging from 0.1 to 1 μM . This positions them as candidates for treating autoimmune conditions.
  • Neutrophil Chemotaxis :
    • The ability to block neutrophil migration was confirmed in several studies, indicating a promising avenue for reducing inflammation in chronic diseases .

The precise mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes involved in inflammatory responses or cancer progression.
  • Receptor Modulation : Altering receptor activity that influences cellular signaling pathways related to inflammation and cell growth.

These interactions suggest that the compound can effectively modulate complex biological processes .

Data Summary

The following table summarizes key biological activities and their corresponding IC50 values for compounds related to this compound:

ActivityCompound TypeIC50 Value (μM)
Inhibition of Platelet AggregationImidazo[1,2-b]pyrazole derivatives<100
ROS Production InhibitionVarious analogs<100
IL-17 Production InhibitionSelected derivatives0.1 - 1
TNFα Production InhibitionSelected derivatives0.1 - 1

Q & A

Q. What are the key considerations for optimizing cyclobutyl substitution during the synthesis of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?

The cyclobutyl group introduces steric and electronic effects that influence reaction yields and regioselectivity. Key steps include:

  • Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) or other acid-labile groups to shield reactive sites during cyclization .
  • Cyclization Conditions : Optimize temperature (e.g., 80–100°C) and catalysts (e.g., Pd/C or CuI) to promote intramolecular cyclization without side reactions .
  • Post-Reaction Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the cyclobutyl-substituted product .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally analogous imidazo[1,2-b]pyrazole derivatives .
  • NMR Spectroscopy : 1H and 13C NMR identify cyclobutyl proton environments (δ 2.5–3.5 ppm for cyclobutyl CH2 groups) and carboxylic acid protons (δ 10–12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO (≤10% v/v) or PEG-400 to maintain compound stability in biological buffers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the imidazo-pyrazole core. For example, the C-6 cyclobutyl group may sterically hinder nucleophilic attack at adjacent positions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent selection (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Meta-Analysis of Assay Conditions : Compare IC50 values across studies, controlling for variables like cell line viability, incubation time, and compound purity (≥95% by HPLC) .
  • Structural Analogues : Benchmark activity against related compounds (e.g., 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid) to identify critical pharmacophores .

Q. How can structure-activity relationship (SAR) studies improve the drug-likeness of this compound?

  • Bioisosteric Replacement : Substitute the cyclobutyl group with spirocyclic or bicyclic moieties to enhance metabolic stability .
  • SwissADME Profiling : Predict logP (optimal range: 1–3), topological polar surface area (TPSA < 140 Ų), and P-glycoprotein substrate potential .

Q. What in vitro models are suitable for assessing pharmacokinetic properties?

  • Caco-2 Permeability Assays : Evaluate intestinal absorption potential, with corrections for efflux transporter activity .
  • Microsomal Stability Tests : Use liver microsomes (human/rat) to estimate hepatic clearance and cytochrome P450 interactions .

Methodological Tables

Q. Table 1. Comparative Physicochemical Properties of Analogous Compounds

Compound NamelogPTPSA (Ų)Solubility (mg/mL)Reference
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid1.289.10.15 (pH 7.4)
6-Ethyl-2-phenyl-imidazo[1,2-b]pyrazole-7-carboxylic acid2.178.30.08 (pH 7.4)

Q. Table 2. Key Reaction Parameters for Cyclobutyl Substitution

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Cyclization efficiency
Catalyst (Pd/C) Loading5–10 mol%↓ Side products
Reaction Time12–24 hours↑ Conversion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.